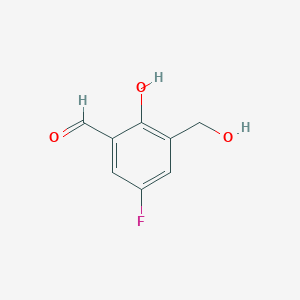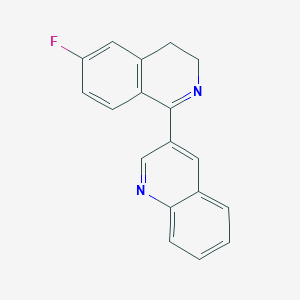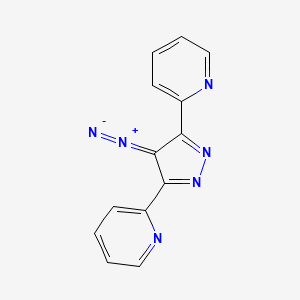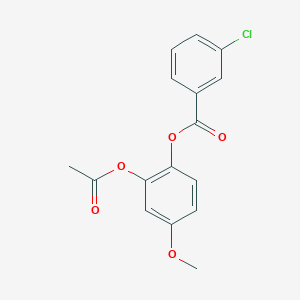
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or amines are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions
Major Products
Hydrolysis: 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3-chlorobenzoic acid: A monochlorobenzoic acid with similar structural features but lacks the acetyloxy and methoxy groups.
2,3-dichlorobenzoate: Contains two chlorine atoms on the benzoate ring, leading to different chemical properties.
4-methoxybenzoic acid: Contains a methoxy group but lacks the acetyloxy and chlorobenzoate moieties .
Uniqueness
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetyloxy and methoxy groups, along with the chlorobenzoate moiety, makes it a versatile compound for various applications .
Propiedades
Número CAS |
922716-06-1 |
|---|---|
Fórmula molecular |
C16H13ClO5 |
Peso molecular |
320.72 g/mol |
Nombre IUPAC |
(2-acetyloxy-4-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-10(18)21-15-9-13(20-2)6-7-14(15)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3 |
Clave InChI |
WOMAASUDOZEFIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)OC)OC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



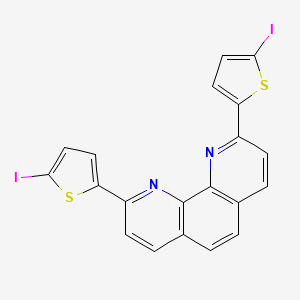
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)
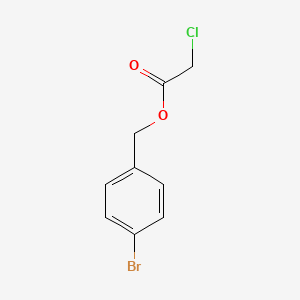

![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
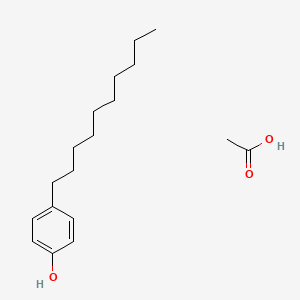
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
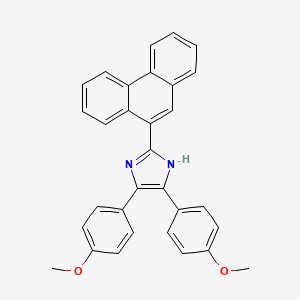
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
